![molecular formula C11H8O3 B1202248 2-Methoxy-1,4-naphthoquinone CAS No. 2348-82-5](/img/structure/B1202248.png)
2-Methoxy-1,4-naphthoquinone
Overview
Description
2-Methoxy-1,4-naphthoquinone (MNQ) is a naturally occurring compound found in various plant species. It is particularly abundant in Impatiens balsamina L. , a tropical ornamental and traditional medicinal herb. MNQ exhibits bioactive properties , including tested anticancer activities . Its chemical structure consists of a naphthoquinone core with a methoxy group at the 2-position.
Synthesis Analysis
MNQ can be synthesized through various methods, including natural extraction from plants or chemical synthesis. The latter involves introducing a methoxy group to 1,4-naphthoquinone. Researchers have explored both approaches to understand its biosynthesis pathways and enhance production .
Molecular Structure Analysis
The molecular formula of MNQ is C₁₁H₈O₃ , and its structure comprises a naphthoquinone ring with a methoxy (OCH₃) substituent at the 2-position. The aromatic system and oxygen atoms contribute to its biological activity .
Chemical Reactions Analysis
MNQ can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions influence its stability, reactivity, and pharmacological properties. For instance, it can serve as an oxidative injury-inducing agent in cell culture investigations .
Scientific Research Applications
Antibiotic Adjuvant Against Drug-Resistant Bacteria
MNQ has shown potentiation with tetracyclines, enhancing their efficacy against drug-resistant bacteria. It operates synergistically by inhibiting the enzymatic activity of Tet (X3)/Tet (X4) proteins, which are involved in antibiotic resistance. Additionally, MNQ disrupts the proton motive force, leading to membrane damage and metabolic imbalance, offering a potential therapeutic option against resistant pathogens .
Anti-Fungal Applications
MNQ exhibits inhibitory effects on Fusarium proliferatum , a fungus hazardous to agriculture and health. It induces molecular alterations in the fungus, affecting pathways linked to the TCA cycle and impacting cell membrane permeability. This positions MNQ as a promising natural anti-fungal agent .
Prothrombogenic Research
As a model quinone, MNQ is used in cell culture investigations to study prothrombogenic compounds. It serves as a synthetic analogue for 1,4-naphthoquinone, aiding in research related to oxidative injury and cellular responses .
Helicobacter pylori Infection Therapy
MNQ is a potential candidate for treating diseases related to Helicobacter pylori infection. Isolated from the leaves of Impatiens glandulifera , it contributes to the development of therapies targeting this common and persistent bacterial infection .
Mechanism of Action
Target of Action
2-Methoxy-1,4-naphthoquinone (MNQ) has been found to target several key proteins and enzymes in different organisms. In bacteria, MNQ targets the Tet (X3)/Tet (X4) proteins, which are associated with tigecycline resistance . In cancer cells, MNQ has been found to suppress the expression of PKC βI, δ, and ζ .
Mode of Action
MNQ operates synergistically with tetracyclines by inhibiting the enzymatic activity of Tet (X3)/Tet (X4) proteins through interaction with their active residues . This interaction leads to a significant dissipation of the proton motive force, causing a cascade of membrane structural damage and metabolic homeostasis imbalance .
Biochemical Pathways
MNQ affects several biochemical pathways. It disrupts the metabolic processes, especially in energy metabolism and stimulus response, which are both critical for the growth of the fungus . The affected pathways include glyoxylate and dicarboxylate metabolism, glycine, serine, and threonine metabolism, and pyruvate metabolism that links to the TCA cycle .
Pharmacokinetics
It’s known that mnq exhibits potent potentiation with tetracyclines , suggesting that it may have good bioavailability and can effectively reach its targets in the body.
Result of Action
MNQ has shown significant anti-fungal and anti-bacterial effects. It has been found to inhibit the growth of Fusarium proliferatum and Penicillium italicum , and to potentiate the action of tetracyclines against drug-resistant bacteria . In cancer cells, MNQ induces apoptosis .
Action Environment
The action of MNQ can be influenced by environmental factors. For instance, the anti-fungal activity of MNQ against Fusarium proliferatum was observed at a minimal inhibitory dose of 8.0 mg L−1
properties
IUPAC Name |
2-methoxynaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGBGHKYJAOXRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062338 | |
Record name | 2-Methoxy-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2348-82-5 | |
Record name | 2-Methoxy-1,4-naphthoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2348-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methoxy-1,4-naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002348825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-1,4-naphthoquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Naphthalenedione, 2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methoxy-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-1,4-naphthalenedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHOXYNAPHTHOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39020BUT1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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